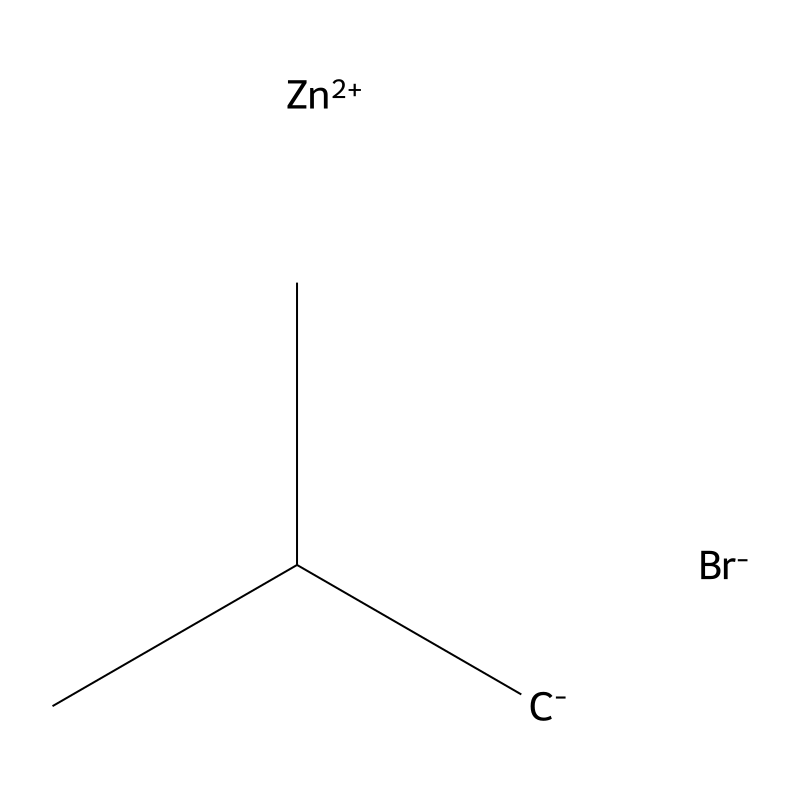

Bromozinc(1+);2-methanidylpropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Copper-Catalyzed Cross-Coupling of Bromozinc-Difluorophosphonate with Iodobenzoates

Scientific Field: This application falls under the field of Organometallic Chemistry.

Summary of the Application: The copper-catalyzed cross-coupling of bromozinc-difluorophosphonate with iodobenzoates has been studied to understand the experimentally observed reactivity . This reaction is significant in the synthesis of organofluorine compounds, which have become a major research topic in pharmaceutical and agrochemical industries .

Methods of Application: The reaction was studied using Density Functional Theory (DFT) methodology . The Zn(II) byproduct, formed in the initial stages of the reaction, remains attached to the catalyst and serves as an anchoring point for the benzoate moiety .

Results or Outcomes: The reaction allowed the preparation of aryldifluorophosphonates with excellent functional group compatibility and high efficiencies . The calculations carried out on substrates bearing nitrogen-directing groups, such as triazene and pyridine, indicate that their reactions should be possible and the latter should produce a much faster reaction than iodobenzoates .

Reactions of Alkyl 2-(Bromozinc)acylates with N-Chloro- and N-Bromodiethylamines

Scientific Field: This application is in the field of Organic Chemistry.

Summary of the Application: The reaction of alkyl 2-(bromozinc)acylates with N-chloro- or N-bromodiethylamine has been studied . This reaction is significant in the synthesis of diethyl succinate and related compounds .

Methods of Application: The reaction was carried out in tetrahydrofuran at 20–25°C under argon for 2 hours . The alkyl 2-(bromozinc)acylates were obtained from ethyl bromoacetate (or butyl 2-bromobutanoate, or butyl 2-bromo-2-methylpropanoate) under the action of zinc .

Results or Outcomes: The reaction resulted in the formation of diethyl succinate (or dibutyl 2,3-diethyl succinate, or dibutyl tetramethyl succinate) and diethylamine instead of the expected products of the nucleophilic substitution of the halogen with the 2-alkoxycarbonylalkyl residue . An anion-radical reaction mechanism was proposed .

Synthesis of Pharmaceutical Drugs

Scientific Field: This application is in the field of Pharmaceutical Chemistry.

Summary of the Application: “Bromozinc(1+);2-methanidylpropane” is a crucial reagent widely used in the biomedical industry . It serves as an effective precursor in the synthesis of various organic compounds, particularly pharmaceutical drugs .

Methods of Application: The compound is utilized in the production of novel therapies for the treatment of multiple diseases, including cancer, infectious diseases, and neurological disorders .

Results or Outcomes: The use of this compound has led to the development of effective treatments for a variety of health conditions .

Palladium-Catalyzed Negishi Cross-Coupling Reaction

Summary of the Application: “Bromozinc(1+);2-methanidylpropane” can be used as a reagent in the palladium-catalyzed Negishi cross-coupling reaction . This reaction is used to construct a carbon-carbon bond by reacting with aryl or heteroaryl halides .

Methods of Application: The compound is reacted with aryl or heteroaryl halides in the presence of a palladium catalyst .

Results or Outcomes: The reaction results in the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of many organic compounds .

Bromozinc(1+);2-methanidylpropane, also known by its CAS number 126403-67-6, is a coordination compound consisting of a zinc cation bonded to a bromine anion and a 2-methanidylpropane ligand. This compound exhibits unique structural characteristics due to the combination of zinc's coordination chemistry and the organic properties of 2-methanidylpropane. The presence of the bromine atom contributes to its reactivity, making it useful in various chemical applications.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds.

- Coordination Chemistry: The compound can act as a Lewis acid, coordinating with electron-rich species, which can enhance its reactivity in organic synthesis.

- Reduction Reactions: Under specific conditions, it can be reduced to yield zinc metal and other byproducts.

These reactions highlight the versatility of Bromozinc(1+);2-methanidylpropane in synthetic organic chemistry.

Bromozinc(1+);2-methanidylpropane can be synthesized through several methods:

- Direct Reaction: A common method involves reacting zinc bromide with 2-methanidylpropane under controlled conditions (temperature and solvent) to facilitate the formation of the complex.

- Solvent-Free Synthesis: This method utilizes mechanical milling or grinding to promote reaction without solvents, enhancing sustainability.

These synthesis routes underline the compound's accessibility for research and industrial applications.

Interaction studies involving Bromozinc(1+);2-methanidylpropane focus on its reactivity with different substrates. It has been shown to interact effectively with nucleophiles, facilitating substitution reactions that are essential in synthetic organic chemistry. Further studies are needed to explore its interactions with biological molecules, which could reveal potential therapeutic applications.

Bromozinc(1+);2-methanidylpropane shares similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Bromozinc(1+);propan-2-one | Similar zinc-bromine coordination | Different ligand affecting reactivity |

| Zinc bromide | Simple zinc-bromine salt | Lacks organic component, used mainly as reagent |

| Bromoethylzinc | Contains ethyl group instead of methanidyl | Alters steric and electronic properties |

These comparisons highlight Bromozinc(1+);2-methanidylpropane's unique combination of a metal halide with an organic ligand, which distinguishes it from simpler zinc or bromine compounds.

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant